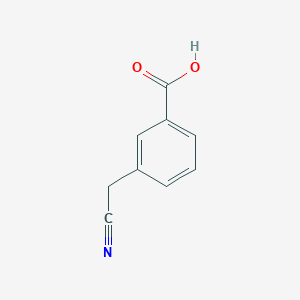

Ácido 3-(cianometil)benzoico

Descripción general

Descripción

3-(Cyanomethyl)benzoic acid (3-CBA) is an organic compound belonging to the class of benzoic acids. It is a colorless, crystalline solid that is soluble in water and ethanol. 3-CBA is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst for the synthesis of various polymers.

Aplicaciones Científicas De Investigación

Investigación neurológica

“Ácido 3-(cianometil)benzoico” se usa en investigación neurológica. Está disponible como material de referencia certificado para un análisis de datos altamente preciso y confiable .

Investigación proteómica

Este compuesto también se usa en investigación proteómica. Está disponible para su compra de proveedores bioquímicos para este propósito .

Síntesis de compuestos farmacéuticamente importantes

“this compound” se usa como reactivo en la síntesis de varios compuestos farmacéuticamente importantes .

Síntesis de inhibidores de la neprilisina

Específicamente, se ha utilizado en la síntesis de inhibidores de la neprilisina . La neprilisina es una enzima que juega un papel en la degradación del péptido beta-amiloide, que forma placas en el cerebro de los pacientes con enfermedad de Alzheimer.

Impureza en el ketoprofeno

“this compound” se conoce como Impureza H de Ketoprofeno . El ketoprofeno es un fármaco antiinflamatorio no esteroideo (AINE) utilizado para aliviar el dolor y la inflamación.

Estándares analíticos

Este compuesto se utiliza como estándar analítico en varios análisis químicos . Los estándares analíticos son sustancias preparadas para su uso en análisis químicos.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be used as a reagent in the synthesis of various pharmaceutically important compounds .

Mode of Action

It is primarily used as a reagent in chemical synthesis . Its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The molecular and cellular effects of 3-(Cyanomethyl)benzoic acid’s action would depend on the specific compounds it helps synthesize . As a reagent, its primary role is to participate in chemical reactions, and the products of these reactions would have their own distinct biological effects.

Propiedades

IUPAC Name |

3-(cyanomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATIHVJZEPOWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205412 | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5689-33-8 | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyanomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CYANOMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7V17Q435V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

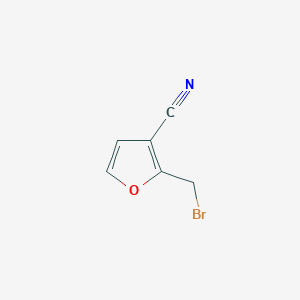

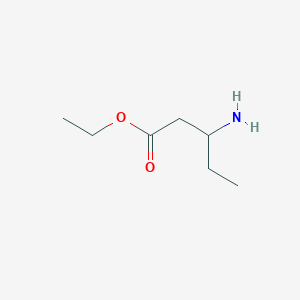

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.